molecular formula C20H22N2O4S2 B2952165 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941987-38-8

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No. B2952165
CAS RN: 941987-38-8
M. Wt: 418.53
InChI Key: CGWRJLLYEPTXGB-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, also known as DMXAA, is a synthetic small molecule that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in 2001 and has since been the subject of numerous scientific studies investigating its mechanism of action and potential therapeutic applications.

Mechanism of Action

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide works by activating the immune system to attack cancer cells. It does this by binding to and activating a protein called STING (Stimulator of Interferon Genes), which triggers the production of interferons and other immune system molecules that help to destroy cancer cells.
Biochemical and Physiological Effects:
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of interferons and other immune system molecules, as well as to induce the death of cancer cells. Additionally, N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide has been shown to increase blood flow to tumors, which can help to improve the delivery of other cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is that it has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. Additionally, N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide has been shown to have synergistic effects when used in combination with other cancer treatments such as chemotherapy and radiation therapy. One limitation of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is that it can be difficult to produce in large quantities, which can make it challenging to study in clinical trials.

Future Directions

There are a number of future directions for research on N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide. One area of research is focused on developing more efficient methods for synthesizing N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide in large quantities. Another area of research is focused on investigating the potential use of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide in combination with other cancer treatments. Additionally, there is ongoing research into the mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide and its potential use in the treatment of other diseases such as viral infections and autoimmune disorders.

Synthesis Methods

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is synthesized through a multi-step process starting with the reaction of 5,7-dimethylbenzo[d]thiazole-2-carboxylic acid with 4-methoxyphenylsulfonyl chloride in the presence of a base. The resulting product is then reacted with 4-bromobutanoyl chloride to produce N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide.

Scientific Research Applications

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide works by activating the immune system to attack cancer cells, making it a promising candidate for use in combination with other cancer treatments such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-13-11-14(2)19-17(12-13)21-20(27-19)22-18(23)5-4-10-28(24,25)16-8-6-15(26-3)7-9-16/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWRJLLYEPTXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

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